2-cyclopropyl-4-methyl-6-{4-[6-(1H-pyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl}pyrimidine
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Overview
Description
2-cyclopropyl-4-methyl-6-{4-[6-(1H-pyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl}pyrimidine is a complex organic compound that features a pyrimidine core substituted with various functional groups
Preparation Methods
The synthesis of 2-cyclopropyl-4-methyl-6-{4-[6-(1H-pyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl}pyrimidine involves multiple steps, starting with the preparation of the pyrimidine core. The synthetic route typically includes:
Formation of the pyrimidine core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Substitution reactions:
Coupling reactions: The final step involves coupling the pyrimidine core with the pyrazolyl-pyridazinyl-piperazine moiety using palladium-catalyzed cross-coupling reactions.
Industrial production methods may involve optimization of these steps to increase yield and purity, utilizing continuous flow reactors and automated synthesis platforms.
Chemical Reactions Analysis
2-cyclopropyl-4-methyl-6-{4-[6-(1H-pyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl}pyrimidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can reduce specific functional groups within the molecule.
Substitution: Nucleophilic substitution reactions can introduce different substituents onto the pyrimidine core or the pyrazolyl-pyridazinyl-piperazine moiety.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and bases like sodium hydroxide. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-cyclopropyl-4-methyl-6-{4-[6-(1H-pyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl}pyrimidine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studying reaction mechanisms.
Biology: This compound can be used as a probe to study biological pathways and interactions at the molecular level.
Medicine: It has potential therapeutic applications, including as an inhibitor of specific enzymes or receptors involved in disease pathways.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-cyclopropyl-4-methyl-6-{4-[6-(1H-pyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl}pyrimidine involves its interaction with molecular targets such as enzymes or receptors. The compound binds to these targets, modulating their activity and affecting downstream signaling pathways. This can lead to various biological effects, depending on the specific target and pathway involved.
Comparison with Similar Compounds
Similar compounds to 2-cyclopropyl-4-methyl-6-{4-[6-(1H-pyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl}pyrimidine include other pyrimidine derivatives with different substituents. These compounds may share similar core structures but differ in their functional groups, leading to variations in their chemical and biological properties. Some examples of similar compounds include:
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds have a similar core structure but different substituents, leading to different biological activities.
Imidazole-containing compounds: These compounds also feature nitrogen-containing heterocycles and have been studied for their therapeutic potential.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
2-cyclopropyl-4-methyl-6-[4-(6-pyrazol-1-ylpyridazin-3-yl)piperazin-1-yl]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N8/c1-14-13-18(22-19(21-14)15-3-4-15)26-11-9-25(10-12-26)16-5-6-17(24-23-16)27-8-2-7-20-27/h2,5-8,13,15H,3-4,9-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FAJABBJTNVZWSS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C2CC2)N3CCN(CC3)C4=NN=C(C=C4)N5C=CC=N5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N8 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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